methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate
Overview
Description
Methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes methoxy groups and a phenylbutanoyl moiety attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate core: This can be achieved through the esterification of 4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the phenylbutanoyl group: This step involves the acylation of the benzoate core with 2-phenylbutanoyl chloride in the presence of a base such as pyridine.
Formation of the amide bond: The final step involves the reaction of the acylated benzoate with an amine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylbutanoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with receptors: Binding to specific receptors on cell surfaces to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,5-dimethoxybenzoate: Shares a similar benzoate core but differs in the presence of an amino group instead of the phenylbutanoyl moiety.
Methyl 4,5-dimethoxy-2-(2-phenoxybutanoyl)amino benzoate: Similar structure but with a phenoxy group instead of a phenyl group.
Uniqueness
Methyl 4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(2-phenylbutanoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-14(13-9-7-6-8-10-13)19(22)21-16-12-18(25-3)17(24-2)11-15(16)20(23)26-4/h6-12,14H,5H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHRIPBTXOYBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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